molecular formula C25H52O B3342230 13-Pentacosanol CAS No. 138966-97-9

13-Pentacosanol

Cat. No.: B3342230
CAS No.: 138966-97-9
M. Wt: 368.7 g/mol
InChI Key: VQPXKBBANDVCGT-UHFFFAOYSA-N
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Description

13-Pentacosanol is a useful research compound. Its molecular formula is C25H52O and its molecular weight is 368.7 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

pentacosan-13-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H52O/c1-3-5-7-9-11-13-15-17-19-21-23-25(26)24-22-20-18-16-14-12-10-8-6-4-2/h25-26H,3-24H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQPXKBBANDVCGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC(CCCCCCCCCCCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H52O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70565550
Record name Pentacosan-13-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70565550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138966-97-9
Record name Pentacosan-13-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70565550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Natural Occurrence and Biosynthetic Pathways of Pentacosanol

Isolation and Characterization from Biological Matrices

The identification of 13-Pentacosanol in natural sources relies on a combination of meticulous extraction, separation, and sophisticated analytical techniques. Its presence has been confirmed in a variety of plant species, where it exists as a minor component of complex lipid mixtures.

While the broader class of pentacosanols has been identified in several plant species, specific confirmation of the 13-isomer is less common.

Ferula sumbul : The roots of Ferula sumbul have been a notable source for the isolation of this compound. Traditional phytochemical screening of this plant has revealed the presence of various classes of compounds, including terpenoids, flavonoids, coumarins, phenols, and alkaloids phytojournal.com. The extraction process typically involves the use of solvents with increasing polarity to isolate different fractions of compounds.

Cayratia trifolia : Phytochemical analyses of Cayratia trifolia have identified a range of bioactive compounds, including steroids, terpenoids, flavonoids, and tannins nih.govnih.govjetir.orgcabidigitallibrary.org. While studies have reported the presence of fatty acids, the specific isomer this compound has not been explicitly identified in the available literature nih.gov.

Rhodiola imbricata : This plant is known to contain a diverse array of phytochemicals, including phenylpropanoids, flavonoids, terpenoids, and phenolic acids researchgate.net. While some studies have identified "1-pentacosanol" in the roots of Rhodiola imbricata, the presence of this compound has not been specifically reported nih.gov.

Smallanthus sonchifolius : The chemical composition of Smallanthus sonchifolius (yacon) has been extensively studied, revealing the presence of phenolic acids, flavonoids, and sesquiterpene lactones bvsalud.orgnih.govagriculturejournals.cztandfonline.comukaazpublications.com. Although fatty acids have been identified, there is no specific mention of this compound in the current body of research nih.gov.

The isolation and structural elucidation of this compound from complex natural extracts necessitate the use of advanced chromatographic and spectroscopic methods.

Chromatographic Techniques:

Initial separation of this compound from crude plant extracts is often achieved using column chromatography. This technique separates compounds based on their differential adsorption to a stationary phase. Further purification is typically accomplished using preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS) is a powerful tool for the analysis of volatile derivatives of long-chain alcohols nih.govresearchgate.net. The retention time in a GC system is a characteristic feature that aids in the identification of the compound.

Spectroscopic Techniques:

Once isolated, the definitive structure of this compound is determined using a combination of spectroscopic methods:

Mass Spectrometry (MS): This technique provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak would be expected at an m/z corresponding to its molecular weight. The fragmentation pattern, particularly the cleavage on either side of the hydroxyl group, is characteristic of a secondary alcohol and helps to pinpoint the location of the -OH group acs.orgresearchgate.net.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are crucial for the complete structural elucidation of this compound.

¹H NMR: The proton spectrum would show characteristic signals for the methine proton attached to the hydroxyl group, the protons of the terminal methyl groups, and a large, complex signal for the numerous methylene groups in the long alkyl chain thieme-connect.deuobasrah.edu.iq.

¹³C NMR: The carbon spectrum provides information about the number of non-equivalent carbons and their chemical environments. The carbon atom attached to the hydroxyl group would have a distinct chemical shift. The symmetry of the molecule around the C-13 position would also be reflected in the spectrum nih.govchemicalbook.comresearchgate.net.

The following table summarizes the expected spectroscopic data for this compound based on general principles of organic spectroscopy.

Spectroscopic Technique Expected Data for this compound
Mass Spectrometry (EI-MS) Molecular Ion (M⁺): m/z 368. Key fragments from cleavage alpha to the hydroxyl group.
¹H NMR Signal for the CH-OH proton. A large multiplet for the -(CH₂)₂₂- protons. Signals for the two terminal CH₃ groups.
¹³C NMR Signal for the C-13 carbon attached to the hydroxyl group. A series of signals for the methylene carbons. Signals for the terminal methyl carbons.

Endogenous Biosynthesis and Metabolic Integration

The biosynthesis of this compound is believed to follow the general pathways of very-long-chain fatty acid and fatty alcohol metabolism, with specific enzymatic steps for the introduction of the hydroxyl group at a non-terminal position.

The biosynthesis of very-long-chain fatty alcohols begins with the elongation of C16 and C18 fatty acids, which are the primary products of fatty acid synthesis in the plastids of plant cells. These fatty acids are then transported to the endoplasmic reticulum, where they are elongated by a multi-enzyme complex known as the fatty acid elongase (FAE) complex nih.gov. This complex sequentially adds two-carbon units from malonyl-CoA to the growing acyl chain nih.gov. The resulting very-long-chain acyl-CoAs serve as the precursors for the synthesis of various cuticular wax components, including fatty alcohols nih.govoup.comresearchgate.netfrontiersin.org.

The elongation of fatty acyl-CoAs involves a cycle of four enzymatic reactions:

Condensation: A β-ketoacyl-CoA synthase (KCS) catalyzes the condensation of the acyl-CoA with malonyl-CoA.

Reduction: A β-ketoacyl-CoA reductase (KCR) reduces the β-keto group to a hydroxyl group.

Dehydration: A 3-hydroxyacyl-CoA dehydratase (HCD) removes a molecule of water to create a double bond.

Reduction: An enoyl-CoA reductase (ECR) reduces the double bond to form a saturated acyl-CoA that is two carbons longer than the starting molecule nih.gov.

This cycle is repeated until the desired chain length is achieved. The resulting very-long-chain acyl-CoA can then be reduced to a primary fatty alcohol by a fatty acyl-CoA reductase (FAR) oup.comresearchgate.net.

The formation of a secondary alcohol like this compound likely involves a different pathway, possibly through the direct hydroxylation of a long-chain alkane. Enzymes such as cytochrome P450 monooxygenases are known to catalyze the hydroxylation of C-H bonds in a variety of substrates, including alkanes acs.orgorganic-chemistry.orgscripps.edu. This enzymatic reaction would introduce a hydroxyl group at a specific position on the pentacosane backbone.

The following table outlines the key enzymes involved in the biosynthesis of fatty alcohol precursors and the proposed step for secondary alcohol formation.

Enzyme Class Function in Biosynthesis
Fatty Acid Elongase (FAE) Complex Sequential addition of two-carbon units to a growing fatty acyl chain.
- β-ketoacyl-CoA synthase (KCS)Condensation of acyl-CoA with malonyl-CoA.
- β-ketoacyl-CoA reductase (KCR)Reduction of the β-keto group.
- 3-hydroxyacyl-CoA dehydratase (HCD)Dehydration to form a double bond.
- Enoyl-CoA reductase (ECR)Reduction of the double bond.
Fatty Acyl-CoA Reductase (FAR) Reduction of a very-long-chain acyl-CoA to a primary fatty alcohol.
Cytochrome P450 Monooxygenase (Proposed) Hydroxylation of a long-chain alkane to form a secondary fatty alcohol.

Very-long-chain fatty alcohols, including pentacosanols, play several important roles in the biology of organisms.

In Plants: These compounds are major components of the epicuticular wax layer on the surface of plant leaves and stems copernicus.org. This wax layer serves as a protective barrier, preventing non-stomatal water loss, protecting against UV radiation, and providing defense against pathogens and herbivores mdpi.com. Secondary fatty alcohols, in particular, have been identified as significant constituents of the surface lipids of some plant species copernicus.org.

In Insects: Long-chain fatty alcohols and their derivatives are known to function as chemical signals, particularly as components of pheromones involved in communication for mating and aggregation frontiersin.org. While the specific role of this compound in insect communication has not been extensively studied, the general importance of fatty alcohols in this context is well-established.

Physiological Activity: Research on the chloroform (B151607) extract of Ferula sumbul roots, which contains this compound, has suggested potential antianxiety activity. However, further studies are needed to confirm this effect and to elucidate the underlying mechanism of action. The broader class of fatty alcohols has also been investigated for its potential health and environmental effects regulations.gov.

Advanced Synthetic Methodologies and Derivatization of Pentacosanol

Chemical Synthesis Routes for Specific Pentacosanol Isomers

The construction of the C25 backbone of pentacosanol and the precise placement of the hydroxyl group at the C13 position can be achieved through several strategic synthetic pathways. These routes often begin with smaller, more readily available chemical precursors and build up the molecular framework through a series of controlled reactions.

While the direct reduction of carboxylic acids is a common method for producing primary alcohols, the synthesis of a secondary alcohol like 13-pentacosanol necessitates a different precursor. britannica.comlibretexts.org Carboxylic acids (R-COOH) are typically reduced to primary alcohols (R-CH₂OH) using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃). quora.comchemistrysteps.com Milder reagents such as sodium borohydride (NaBH₄) are generally not effective for reducing carboxylic acids directly. libretexts.org

Therefore, the logical and more direct precursor for the reductive synthesis of this compound is its corresponding ketone, 13-pentacosanone . The reduction of this symmetrical ketone, which possesses a carbonyl group at the C13 position, yields the desired secondary alcohol. This transformation can be efficiently accomplished using standard hydride-based reducing agents.

Table 1: Reagents for Reduction of 13-Pentacosanone

Reagent Formula Typical Conditions Product
Sodium Borohydride NaBH₄ Methanol or Ethanol, Room Temp. This compound

The general reaction is as follows:

CH₃(CH₂)₁₁-C(=O)-(CH₂)₁₁CH₃ + [H] → CH₃(CH₂)₁₁-CH(OH)-(CH₂)₁₁CH₃ (13-Pentacosanone)(Reducing Agent)(this compound)

This approach is highly effective due to the high reactivity of ketones towards nucleophilic addition of a hydride ion.

The C13 carbon atom in this compound is a stereocenter when isotopically labeled, or if the two alkyl chains are different, but in the parent molecule it is prochiral. The synthesis of specific chiral variants, (R)-13-pentacosanol and (S)-13-pentacosanol, requires stereoselective methods. These techniques are crucial for investigating the biological activities and material properties that depend on specific three-dimensional structures.

One prominent strategy is the asymmetric reduction of the prochiral precursor, 13-pentacosanone . This can be achieved using chiral catalysts that facilitate the delivery of a hydride to one face of the carbonyl group over the other, leading to an excess of one enantiomer.

Another powerful technique is enzymatic kinetic resolution . In this method, a racemic mixture of this compound is treated with an enzyme, such as a lipase, in the presence of an acyl donor. mdpi.com The enzyme will selectively acylate one enantiomer at a much faster rate than the other, allowing for the separation of the unreacted alcohol (one enantiomer) from the newly formed ester (derived from the other enantiomer). mdpi.comresearchgate.net Dynamic kinetic resolution (DKR) combines this enzymatic resolution with an in-situ racemization of the slower-reacting alcohol enantiomer, theoretically allowing for a 100% yield of the desired acylated product. mdpi.com

Table 2: General Methodologies for Stereoselective Synthesis

Method Description Key Components
Asymmetric Reduction Direct conversion of a prochiral ketone to a chiral alcohol. Chiral metal catalysts (e.g., Ru, Rh-based), chiral reducing agents.

Constructing a large, symmetrical molecule like this compound from smaller starting materials is a classic challenge in organic synthesis. libretexts.org Retrosynthetic analysis suggests that a powerful approach is to form the carbon-carbon bond adjacent to the hydroxyl-bearing carbon. The Grignard reaction is an exemplary multi-step strategy for this purpose. pitt.edu

A plausible and efficient route involves the reaction of an organomagnesium halide (Grignard reagent) with an aldehyde or an ester. To synthesize this compound, which has two C12 chains attached to the carbinol carbon, one could use the following disconnections:

Route A: Grignard + Aldehyde: The reaction of dodecylmagnesium bromide (a 12-carbon Grignard reagent) with tridecanal (a 13-carbon aldehyde).

Route B: Grignard + Ester: The reaction of dodecylmagnesium bromide with an ester such as ethyl tridecanoate . This reaction requires at least two equivalents of the Grignard reagent, as the first equivalent adds to the ester to form a ketone intermediate, which then rapidly reacts with a second equivalent.

Synthetic Scheme (Route A):

Grignard Formation: CH₃(CH₂)₁₁Br + Mg → CH₃(CH₂)₁₁MgBr (1-Bromododecane)(Dodecylmagnesium bromide)

Nucleophilic Addition: CH₃(CH₂)₁₁CHO + CH₃(CH₂)₁₁MgBr → Intermediate Alkoxide (Tridecanal)

Protonation: Intermediate Alkoxide + H₃O⁺ → CH₃(CH₂)₁₁CH(OH)(CH₂)₁₁CH₃ (this compound)

This synthetic strategy offers a versatile and reliable method for assembling the full carbon skeleton of the target alcohol.

Functionalization and Analog Development

The hydroxyl group is the primary site of reactivity in this compound, serving as a handle for further chemical modification. chemistrytalk.org Functionalization of this group can alter the molecule's polarity, solubility, and reactivity, leading to the development of novel derivatives and analogs.

The secondary hydroxyl group of this compound can undergo a variety of well-established chemical transformations common to alcohols. masterorganicchemistry.com

Esterification: Reaction with carboxylic acids, acyl chlorides, or acid anhydrides yields the corresponding esters. This transformation is often catalyzed by acid and can be used to attach a wide range of functional groups to the pentacosanol backbone.

Etherification: The Williamson ether synthesis provides a route to ethers. This involves deprotonating the alcohol with a strong base (e.g., sodium hydride, NaH) to form the alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide (R-X).

Oxidation: Treatment with oxidizing agents can convert the secondary alcohol back into the corresponding ketone, 13-pentacosanone. Common reagents for this purpose include chromic acid (Jones reagent) or pyridinium chlorochromate (PCC).

Conversion to Halides: The hydroxyl group can be substituted by a halogen (Cl, Br) using reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

Table 3: Key Functionalization Reactions of this compound

Reaction Reagent(s) Product Class
Esterification R-COCl, Pyridine Ester
Etherification 1. NaH; 2. R-Br Ether
Oxidation CrO₃, H₂SO₄, Acetone Ketone

The synthesis of branched-chain analogs of this compound can be achieved by modifying the multi-step synthesis strategies outlined previously. Introducing branching into the long alkyl chains can significantly impact the physical properties of the molecule, such as its melting point and solubility.

This can be accomplished by using branched starting materials in the Grignard synthesis. For example:

Utilizing a branched Grignard reagent (e.g., 2-methyldodecylmagnesium bromide) in a reaction with tridecanal would result in a pentacosanol derivative with a branched chain on one side of the hydroxyl group.

Employing a branched aldehyde or ester (e.g., 2-methyltridecanal) with dodecylmagnesium bromide would achieve a similar outcome, with the branching on the other alkyl chain.

These synthetic modifications allow for the systematic creation of a library of pentacosanol derivatives, enabling detailed studies of structure-property relationships. The synthesis of branched-chain alcohols is a known strategy for producing compounds like Guerbet alcohols, which have applications as surfactants and lubricants. researchgate.net

Design and Synthesis of Mechanistic Probes

To investigate the biological roles and mechanisms of action of this compound, a secondary fatty alcohol nih.gov, the design and synthesis of specialized molecular probes are indispensable. These probes are structurally similar to the parent molecule but contain specific modifications—such as isotopic labels, fluorine atoms, or photoreactive groups—that enable tracking, visualization, and identification of interacting partners within complex biological systems. The synthesis of such probes requires strategic chemical modifications that preserve the core physicochemical properties of the long alkyl chains while introducing the desired functionality.

Isotopically Labeled this compound Analogues

Isotopic labeling is a fundamental technique for tracing the metabolic fate, distribution, and mechanism of action of bioactive molecules without significantly altering their chemical behavior. Stable isotopes like Deuterium (²H), Carbon-13 (¹³C), and Nitrogen-15 (¹⁵N) are commonly incorporated to serve as tracers detectable by mass spectrometry or NMR spectroscopy nucleosyn.com.

The synthesis of labeled this compound can be approached by incorporating isotopically labeled precursors into established synthetic routes. A common strategy involves the Grignard reaction, where a labeled alkyl magnesium halide is reacted with a corresponding labeled aldehyde. For instance, [¹³C]-dodecanal could be reacted with the Grignard reagent derived from [¹³C]-1-bromotridecane to yield a this compound molecule extensively labeled with ¹³C.

A hypothetical synthetic scheme for preparing a specifically labeled this compound analog is outlined below. This method allows for precise placement of isotopic labels, which is crucial for detailed metabolic and mechanistic studies.

Reactant 1Reactant 2Key Reagent/SolventIntermediate ProductFinal ProductPurpose of Probe
1-BromododecaneMagnesium turningsAnhydrous THFDodecylmagnesium bromideThis compound-13-¹³C, 12-dMetabolic tracing via Mass Spectrometry
(from previous step)Tridecanal-1-¹³C, 2-dLabeled alkoxide salt

Fluorinated Derivatives for Enhanced Detection

The incorporation of fluorine into bioactive molecules can profoundly alter their properties, enhancing metabolic stability, binding affinity, and lipophilicity. Furthermore, the presence of the ¹⁹F isotope, which is 100% naturally abundant and has a nuclear spin of ½, makes these analogs excellent probes for ¹⁹F NMR spectroscopy. For in vivo imaging, the positron-emitting isotope ¹⁸F can be incorporated, enabling Positron Emission Tomography (PET) studies to visualize the distribution of the compound in real-time nih.govmdpi.com.

The synthesis of a fluorinated this compound analog can be achieved via nucleophilic deoxyfluorination of the hydroxyl group. This reaction typically involves treating the parent alcohol with a specialized fluorinating agent, which replaces the hydroxyl group with a fluorine atom, often with an inversion of stereochemistry.

SubstrateFluorinating AgentSolventProductPotential Application
This compoundDiethylaminosulfur trifluoride (DAST)Dichloromethane (CH₂Cl₂)13-Fluoro-pentacosane¹⁹F NMR-based mechanistic studies
This compoundDeoxo-Fluor®Toluene13-Fluoro-pentacosaneProbing hydrophobic interactions

The synthesis of radiolabeled [¹⁸F]-13-fluoropentacosane for PET imaging would require a multi-step process starting with a suitable precursor, such as a tosylate or mesylate derivative of this compound, which can then be displaced by [¹⁸F]fluoride.

Photoaffinity Probes for Target Identification

Photoaffinity labeling is a powerful technique to identify the cellular binding partners of a bioactive compound. nih.govnih.gov This method involves a probe equipped with a photoreactive group, such as a diazirine, which upon UV irradiation, generates a highly reactive carbene that covalently crosslinks with molecules in its immediate vicinity. These cross-linked complexes can then be isolated and identified using proteomic techniques.

A photoaffinity probe of this compound could be designed by incorporating a diazirine-containing aliphatic acid at one of the alkyl chain termini. For long-chain alcohols, it is often more synthetically feasible to build the molecule from a photoreactive building block. For example, a long-chain fatty acid containing a diazirine moiety can be converted to an alcohol and then used in further synthetic steps. iris-biotech.de

Starting MaterialKey Modification StepsPhotoreactive MoietyFinal Probe Structure (Conceptual)Primary Use
Long-chain ω-alkenyl acid1. Esterification 2. Diazirine formation on double bond 3. Reduction of ester to aldehydeTrifluoromethylphenyldiazirine or simple alkyl diazirineAldehyde with terminal diazirineCovalent capture of binding proteins for mass spectrometry-based identification
(from previous step)Grignard reaction with an appropriate alkyl magnesium bromideDiazirineThis compound with a terminal diazirine group

Biotinylated Probes for Affinity Purification

Biotinylated probes are designed for the isolation and purification of molecular targets. The exceptionally high affinity between biotin and streptavidin (or avidin) allows for the efficient capture of the probe along with its bound cellular partners. mdpi.comrsc.org A biotin tag can be appended to this compound, typically via a flexible linker arm to minimize steric hindrance and allow the biotin moiety to access the binding pocket of streptavidin.

The synthesis would involve derivatizing this compound to introduce a functional group (e.g., an amine or carboxylic acid) at a terminus of one of the alkyl chains, followed by conjugation with an activated biotin derivative.

Investigations into Biological Activities and Molecular Mechanisms Excluding Clinical Data

In Silico and In Vitro Studies on Target Interactions

Computational methods provide valuable insights into how pentacosanol might interact with biological macromolecules, predicting binding affinities and dynamics.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to another when bound to each other to form a stable complex nih.govnih.gov. This method is crucial for understanding potential drug-target interactions and has been applied to pentacosanol.

Studies involving 1-Pentacosanol (B1220752) have utilized molecular docking to assess its binding affinity with various biological targets, particularly in the context of cancer research. For instance, in silico analyses have demonstrated favorable binding affinities of 1-Pentacosanol with key proteins implicated in prostate cancer, such as PTEN, AKT, SMO, and E2F3 benchchem.comresearchgate.nethu.edu.jo. The glide scores, a measure of binding affinity, ranged from -3.428 to -3.987 Kcal/mol, indicating a strong interaction potential with these protein targets benchchem.comresearchgate.nethu.edu.jo. These findings suggest that pentacosanol could act as a novel inhibitor against these cancer-related targets benchchem.comresearchgate.nethu.edu.jo.

Table 1: Molecular Docking Scores of 1-Pentacosanol with Prostate Cancer Targets

Target ProteinGlide Score (Kcal/mol)Glide Energy (Kcal/mol)Citation
AKT-3.428-36.846 benchchem.comresearchgate.nethu.edu.jo
E2F3-3.573-31.761 benchchem.comresearchgate.nethu.edu.jo
PTEN-3.964-39.270 benchchem.comresearchgate.nethu.edu.jo
SMO-3.987-34.919 benchchem.comresearchgate.nethu.edu.jo

Note: Glide scores and energies are indicative of binding affinity, with more negative values suggesting stronger binding.

While specific MD simulation data for 13-Pentacosanol is not extensively documented in the provided sources, the general principles of MD simulations highlight their importance in understanding how compounds like pentacosanol might maintain their interaction with biological targets over time. Such simulations can assess parameters like root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to quantify the stability and flexibility of protein-ligand complexes frontiersin.orgnih.gov. This dynamic information is crucial for a comprehensive understanding of a compound's mechanism of action.

Mechanistic Explorations of Cellular and Biochemical Effects

Pentacosanol's influence extends to cellular structures and biochemical processes, impacting membrane properties, signaling pathways, and antioxidant defense mechanisms.

Cell membranes, composed of lipid bilayers, are dynamic structures whose fluidity is critical for various cellular functions, including transport, signaling, and protein activity uvigo.eslibretexts.orgtaylorandfrancis.com. The composition of fatty acids within the phospholipids (B1166683) significantly influences this fluidity. Unsaturated fatty acids, with their kinked hydrocarbon tails, reduce lipid packing, thereby increasing membrane fluidity uvigo.eslibretexts.orgbioninja.com.au. Conversely, saturated fatty acids, with straight tails, pack more tightly, leading to decreased fluidity and increased membrane rigidity uvigo.eslibretexts.orgbioninja.com.au. Cholesterol also plays a role, acting as a buffer to maintain appropriate fluidity across a range of temperatures uvigo.eslibretexts.orgtaylorandfrancis.com.

Long-chain fatty alcohols, such as pentacosanol, possess hydrophobic chains that can integrate into lipid bilayers, potentially modulating membrane fluidity and permeability smolecule.com. Studies on related compounds, like 1-Pentacosanol, 15-methyl-, (15S)-, suggest it can modulate membrane fluidity and influence the activity of membrane-bound proteins benchchem.com. This interaction with the lipid bilayer implies a role in regulating the biophysical properties of cell membranes.

Intracellular signaling pathways are complex cascades of molecular events that transmit signals from the cell surface to the nucleus, regulating cellular responses frontiersin.orgresearchgate.netgatech.edu. Pentacosanol's interaction with specific protein targets, as identified through molecular docking, suggests a potential to modulate these pathways.

For example, the identified targets of 1-Pentacosanol, such as PTEN and AKT, are key components of the PI3K/AKT/mTOR signaling pathway benchchem.comfrontiersin.orgnih.gov. This pathway is fundamental for regulating cell growth, metabolism, survival, and proliferation, and its dysregulation is frequently observed in various cancers frontiersin.org. By potentially inhibiting or modulating the activity of these proteins, pentacosanol may influence downstream signaling events, thereby impacting cellular processes like cell cycle progression and apoptosis benchchem.comfrontiersin.orgnih.gov.

Pentacosanol exhibits antioxidant properties, contributing to the cellular defense against oxidative stress benchchem.combenchchem.comlookchem.com. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them mdpi.comnih.gov. ROS, such as hydroxyl radicals and superoxide (B77818) anions, can damage cellular macromolecules like DNA, proteins, and lipids, leading to inflammation and various diseases nih.gov.

Compounds with antioxidant activity can mitigate this damage by scavenging free radicals benchchem.combenchchem.com. The mechanisms by which free radicals are scavenged can involve several biochemical processes, including proton loss, electron transfer, or hydrogen atom donation mdpi.com. Studies have indicated that pentacosanol possesses DPPH radical scavenging and FRAP activity, suggesting its capacity to neutralize these damaging species benchchem.com. Its presence in plant extracts known for antioxidant properties further supports its role in combating oxidative stress mdpi.com.

Advanced Analytical and Spectroscopic Characterization in Research

Chromatographic Separations for Research Purity and Component Analysis

Preparative Chromatography for Scale-Up Isolation

The isolation and purification of chemical compounds from complex mixtures often necessitate chromatographic techniques, particularly when scaling up for larger quantities. Preparative chromatography is a crucial process in this regard, enabling the separation and collection of target compounds from milligrams to kilograms. The fundamental principle of scale-up involves maintaining resolution while increasing sample load and throughput, typically by modifying parameters such as column dimensions, flow rate, and mobile phase composition waters.comwaters.com.

Key considerations for successful method scale-up include the use of identical mobile phases and column chemistries, lengths, and particle sizes to preserve retention times and selectivity waters.comwaters.com. Maintaining constant linear velocity across different scales is also vital for consistent separation quality waters.comwaters.com. Techniques such as geometric scaling and mass load calculations are employed to transfer methods from analytical to preparative scales, optimizing factors like column loading and solvent consumption lcms.cz. For instance, a common approach involves running a model compound on both analytical and preparative columns to establish an apparent gradient delay, which then guides the calculation of a focused gradient for the larger scale researchgate.net. Overloading columns can lead to a loss of resolution, reduced purity, and lower yields, underscoring the importance of careful method optimization during scale-up pragolab.cz.

Research has indicated that column chromatography was utilized in the isolation of pentacosan-13-ol from the chloroform (B151607) extract of Ferula sumbul roots researchgate.net. While specific details regarding preparative scale-up for 13-Pentacosanol were not detailed in the provided literature, the general methodologies described are applicable to achieving larger quantities of purified material for further research and evaluation waters.comwaters.comlcms.czresearchgate.netpragolab.cz.

Advanced Characterization Methodologies

In Silico Pharmacokinetic and Pharmacodynamic (PK/PD) Predictions

In silico methodologies play a significant role in modern drug discovery by predicting the pharmacokinetic (PK) and pharmacodynamic (PD) properties of compounds. These computational approaches, including Quantitative Structure-Activity Relationship (QSAR) modeling and physiologically based pharmacokinetic (PBPK) modeling, aid in evaluating Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles early in the development process, thereby reducing attrition rates mdpi.comnih.govmdpi.comd-nb.info. Tools like pkCSM utilize graph-based signatures to predict pharmacokinetic properties, often performing comparably to or better than other available methods uq.edu.au.

Studies have investigated the in silico properties of 1-pentacosanol (B1220752), a compound identified through chromatographic and spectroscopic techniques hu.edu.jo. This research included molecular docking simulations to predict its interactions with specific biological targets relevant to prostate cancer, such as PTEN, AKT, SMO, and E2F3. The findings indicated that 1-pentacosanol exhibited comparable affinity to these targets when assessed against the FDA-approved drug Finasteride. The ADME properties of 1-pentacosanol were reported to be within acceptable ranges hu.edu.jo.

Table 1: In Silico Molecular Docking Results for 1-Pentacosanol with Prostate Cancer Targets

Target ProteinGlide Score (Kcal/mol)Glide Energy (Kcal/mol)
AKT-3.428-36.846
E2F3-3.573-31.761
PTEN-3.964-39.270
SMO-3.987-34.919

Note: These results are based on studies involving 1-pentacosanol.

X-ray Photoelectron Spectroscopy (XPS) for Surface and Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a powerful surface-sensitive technique used to determine the elemental composition and chemical state of the outermost layers (typically 5-10 nm) of a material susos.commicro.org.auistgroup.commit.edu. XPS provides qualitative and quantitative analysis of surface composition, identifies binding and oxidation states, and can detect chemical functional groups susos.commicro.org.au. It can also be employed for thickness measurements of surface coatings and for depth profiling when combined with ion sputtering susos.commicro.org.aumit.edu.

While XPS is a well-established method for surface analysis, specific research detailing the application of XPS to this compound was not found within the provided search results.

Structural Biology Approaches to Ligand-Protein Complexes

Structural biology approaches are fundamental to understanding the molecular basis of biological processes, particularly the interactions between small molecules (ligands) and proteins. Techniques such as molecular docking, X-ray crystallography, and cryo-electron microscopy (Cryo-EM) are employed to elucidate the three-dimensional structures of proteins and their complexes with ligands scilifelab.seproteros.comuni-leipzig.de. Molecular docking, a computational method, predicts the preferred binding orientation of a ligand to a protein of known structure, providing insights into binding affinity and potential mechanisms of action d-nb.infohu.edu.joscilifelab.seucl.ac.uk.

As mentioned in Section 5.3.1, molecular docking studies have been conducted on 1-pentacosanol, evaluating its potential interactions with protein targets involved in prostate cancer hu.edu.jo. These computational analyses provided scores (e.g., glide score, glide energy) that indicate the binding affinity between the compound and the target proteins, offering a predictive assessment of potential biological activity hu.edu.joscilifelab.se. Such studies are crucial for identifying lead compounds in drug discovery and for understanding molecular recognition scilifelab.seuni-leipzig.deucl.ac.uk.

Table 2: Summary of Molecular Docking Scores for 1-Pentacosanol with Prostate Cancer Targets

Target ProteinGlide Score (Kcal/mol)Glide Energy (Kcal/mol)
AKT-3.428-36.846
E2F3-3.573-31.761
PTEN-3.964-39.270
SMO-3.987-34.919

Note: These results are based on studies involving 1-pentacosanol.

Compound Name Table:

this compound

1-Pentacosanol

An exploration of the long-chain secondary fatty alcohol this compound reveals a molecule with known biological presence but a largely unwritten future in advanced research. Identified as a metabolite in both plants and animals, and even as a component of human tear film, its specific biochemical pathways, full range of biological targets, and potential for technological application remain nascent fields of inquiry. nih.govnih.gov This article delves into the prospective research avenues that could define the next chapter for this compound, from uncovering its synthesis in nature to designing novel analogs and exploring its utility in materials science.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.